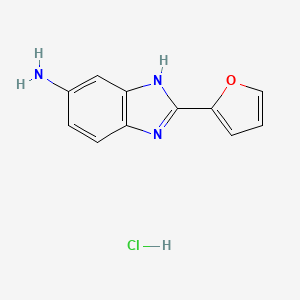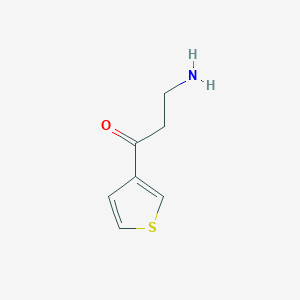![molecular formula C9H17NO B13183615 1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol](/img/structure/B13183615.png)
1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol is an organic compound with the molecular formula C9H17NO It is characterized by the presence of cyclopropyl groups and an aminomethyl group attached to a cyclopropyl ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol typically involves the reaction of cyclopropyl derivatives with aminomethylating agents. One common method includes the reaction of cyclopropylcarbinol with formaldehyde and ammonia under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature with a catalyst to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
科学的研究の応用
1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(Aminomethyl)cyclopropanol: This compound shares a similar aminomethyl group but differs in the overall structure.
Cyclopropylmethanol: Another related compound with a simpler structure, lacking the aminomethyl group.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol is unique due to its combination of cyclopropyl and aminomethyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from simpler analogs.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-[1-(aminomethyl)cyclopropyl]-1-cyclopropylethanol |
InChI |
InChI=1S/C9H17NO/c1-8(11,7-2-3-7)9(6-10)4-5-9/h7,11H,2-6,10H2,1H3 |
InChIキー |
GCEJDXYEQCIDEI-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)

![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
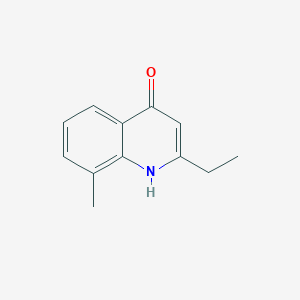
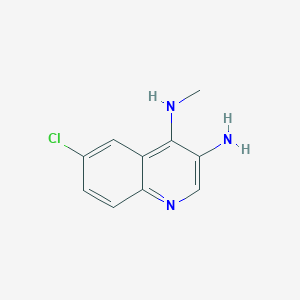
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

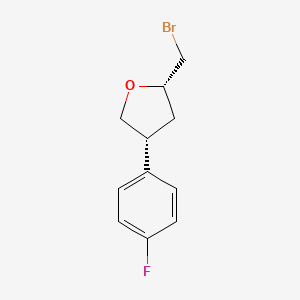
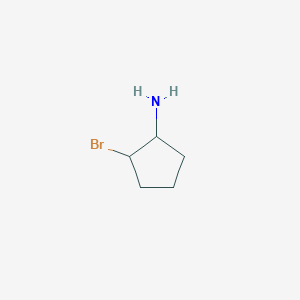
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
